3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of pyrazole and pyrimidine rings, with a bromine atom at the 3-position and a methyl group at the 5-position. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine scaffold can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and cyclized compounds with enhanced structural complexity and potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: This compound has a similar structure but with a chlorine atom at the 7-position instead of an amine group.
3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This derivative features a phenyl group at the 5-position and a pyridinylmethyl group at the 7-position.
Uniqueness
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEWRAXASMTPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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